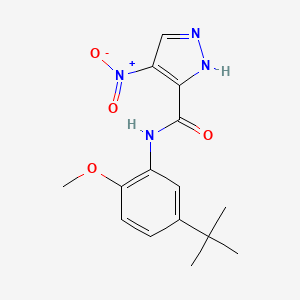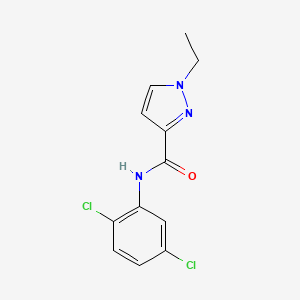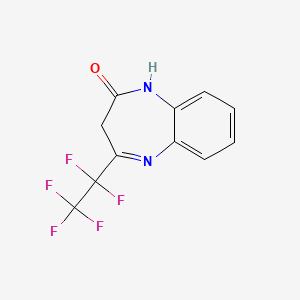
N-(5-tert-butyl-2-methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a nitro group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 5-tert-butyl-2-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The nitro group is introduced through nitration, and the carboxamide group is formed via amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE: shares structural similarities with other pyrazole derivatives, such as:
Uniqueness
The presence of the nitro group in N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE imparts unique redox properties, making it distinct from other similar compounds. This unique feature can be exploited in various chemical and biological applications .
Properties
Molecular Formula |
C15H18N4O4 |
|---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H18N4O4/c1-15(2,3)9-5-6-12(23-4)10(7-9)17-14(20)13-11(19(21)22)8-16-18-13/h5-8H,1-4H3,(H,16,18)(H,17,20) |
InChI Key |
TUUJSKPNRULOES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10946653.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B10946655.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B10946660.png)
![4-hydroxy-6-methyl-3-{(2E)-3-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enoyl}-2H-pyran-2-one](/img/structure/B10946662.png)

![3-[(acetyloxy)methyl]-7-({3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10946675.png)
![N-(1-adamantyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946693.png)

![N-(3-methylphenyl)-1-phenyl-5-[(phenylcarbonyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B10946701.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10946717.png)
![3-Chloro-2-methyl-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10946719.png)
![2,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10946736.png)
![6-bromo-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946737.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10946743.png)
